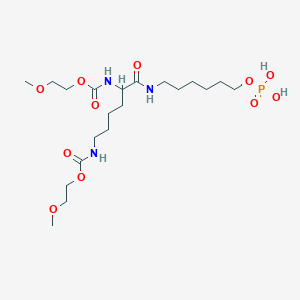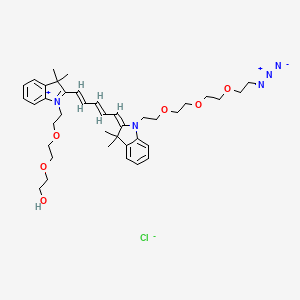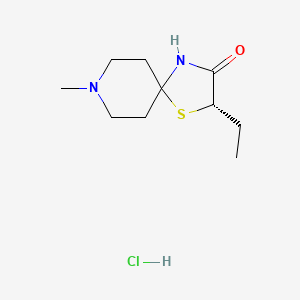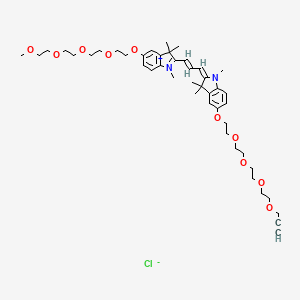
NP-C86
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NP-C86 is a novel stabilizer of long noncoding rna (lncrna) gas5, binding to gas5 with high affinity, and increasing gas5 levels and glucose uptake in diabetic patient adipocytes
Scientific Research Applications
Size-Dependent Endocytosis of Nanoparticles
- Nanoparticles (NPs) have significant applications in biomedicine, particularly in achieving targeted drug delivery and photodynamic therapy in cancer treatment. Ligand-coated NPs can specifically target tumor cells through ligand-receptor interactions, enhancing therapeutic efficacy and reducing adverse effects. These NPs have also found use in bioimaging and biosensing, such as fluorescent quantum dots for tumor cell imaging and gold NPs for detecting small proteins (Zhang, Li, Lykotrafitis, Bao, & Suresh, 2009).
Dependence of Nanoparticle Toxicity on Their Physical and Chemical Properties
- The synthesis and characterization of NPs are crucial in nanotechnology. Water-soluble NPs are being explored for their applications in diagnosing and imaging various diseases. Their physical and chemical properties significantly influence their toxicity and interactions with living systems (Sukhanova et al., 2018).
Nanoparticle-Based Drug Delivery in Oncology
- NP-based formulations have been developed for delivering chemotherapeutic drugs, offering increased specificity, enhanced tumor-killing effects, and reduced toxic side effects. Various NP formulations are in clinical use or trials for cancer treatment (Yan et al., 2020).
Nanoparticles in Radiation Oncology
- NPs are gaining attention in radiation therapy for cancer. Certain NPs, due to their physicochemical properties, can act as radio-sensitizers, enhancing radiation absorption in tumor tissues while sparing healthy tissues. They can also serve as drug vectors for radiosensitizer therapeutics and are used in imaging as contrast agents (Rancoule et al., 2016).
Health Concerns of Various Nanoparticles
- Despite the beneficial applications in disease diagnosis and treatment, the cytotoxic effects of NPs on normal cells and organs limit their clinical use. Understanding the impact of NPs on health is crucial for their safe application in medicine (Ajdary et al., 2018).
In Vivo Bio-Distribution and Toxicity Evaluation of Nanoparticles
- Repeated-dose toxicity studies of polymeric and lipid-based NPs indicate no general adverse effects, suggesting their potential use in chronic diseases treatment (Fonseca-Gomes et al., 2020).
Nanotechnology-Based Drug Delivery, Metabolism, and Toxicity
- The toxicity of NPs in therapeutics is a major concern. Studies focusing on NP metabolism, side effects, and safety are necessary to maximize the benefits of nanotherapeutics (Malaviya, Shukal, & Vasavada, 2020).
Biological Identity of Nanomaterials
- Understanding the interactions between NPs and biological systems, especially in vivo, is essential for their application in drug delivery and therapy. The formation of a biomolecule corona on NPs upon contact with biological fluids influences their interaction with biological systems (Deng, Yu, & Gao, 2013).
properties
IUPAC Name |
2-((4S,10S,16S,22S)-16-(4-Aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NP-C86; NP C86; NPC86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)

![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)




